(1,12-13C2)Dodecanedioic acid

Description

Rationale for Utilizing (1,12-13C2)Dodecanedioic Acid as a Research Tracer

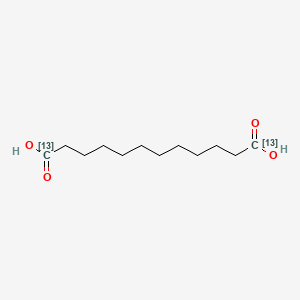

Dodecanedioic acid (DDDA) is a 12-carbon, straight-chain dicarboxylic acid—meaning it has a carboxylic acid group at each end of its aliphatic chain. hmdb.ca Its metabolism is of particular interest as it serves as a substrate for an alternative fatty acid oxidation pathway. The isotopically labeled version, (1,12-¹³C₂)Dodecanedioic acid, has the ¹²C atoms at positions 1 and 12 replaced with ¹³C atoms.

The primary rationale for using (1,12-¹³C₂)DDDA as a tracer lies in its utility for studying peroxisomal β-oxidation . nih.govresearchgate.net While most fatty acids are oxidized in the mitochondria, very long-chain fatty acids and dicarboxylic acids are preferentially metabolized in peroxisomes. nih.govresearchgate.netnih.gov By labeling the terminal carbons, researchers can track the chain-shortening process of DDDA. The detection of ¹³C-labeled breakdown products provides direct evidence of the activity and characteristics of the peroxisomal β-oxidation pathway. nih.govresearchgate.net Furthermore, its metabolism has implications for understanding certain genetic metabolic disorders where this pathway is impaired. mdpi.com It is also studied for its anaplerotic potential, which is the ability to replenish intermediates of the citric acid cycle (TCA cycle). nih.govnih.govmdpi.com

Fundamental Principles of Isotopic Labeling for Metabolic Pathway Elucidation

The core principle of isotopic labeling is to introduce a tracer, such as (1,12-¹³C₂)Dodecanedioic acid, into a biological system and monitor its transformation. ntu.edu.sgebi.ac.uk The ¹³C atoms act as a "tag" that can be distinguished from the naturally abundant ¹²C based on its higher mass.

When (1,12-¹³C₂)DDDA enters a cell and is metabolized, the ¹³C label is retained in the resulting metabolic products. For example, during β-oxidation, the dicarboxylic acid is shortened by two carbons at a time. By analyzing the pattern of ¹³C enrichment in the resulting shorter-chain dicarboxylic acids and other downstream metabolites, scientists can deduce the specific reactions that have occurred. nih.govresearchgate.net Analytical instruments like mass spectrometers separate molecules based on their mass-to-charge ratio, allowing for the clear identification of ¹³C-labeled compounds. researchgate.net NMR spectroscopy can also be used to determine the exact position of the ¹³C atoms within a molecule's structure, providing even more detailed insights into the metabolic transformations. nih.gov This allows for the unambiguous tracing of atoms through complex and interconnected metabolic networks. semanticscholar.org

Detailed Research Findings

The use of (1,12-¹³C₂)Dodecanedioic acid and other labeled versions of DDDA has yielded specific insights into its metabolic fate, particularly within the liver.

Table 1: In Vivo Metabolic Products of (1,12-¹³C₂)Dodecanedioic Acid in Rat Liver

| Labeled Tracer | Key ¹³C-Labeled Metabolite Detected | Primary Metabolic Pathway Indicated | Analytical Technique | Research Finding Reference |

|---|---|---|---|---|

| (1,12-¹³C₂)Dodecanedioic acid | [1-¹³C]Adipic acid | Monodirectional Peroxisomal β-oxidation | ¹³C NMR Spectroscopy | nih.govresearchgate.net |

| (1,2,11,12-¹³C₄)Dodecanedioic acid | [1,2-¹³C₂]Adipic acid | Monodirectional Peroxisomal β-oxidation | ¹³C NMR Spectroscopy | nih.govresearchgate.net |

This table is interactive. Click on the headers to sort.

A pivotal study utilizing (1,12-¹³C₂)Dodecanedioic acid infused into rats demonstrated that the principal metabolic end product found in the liver was ¹³C-labeled adipic acid (a six-carbon dicarboxylic acid). nih.gov This finding strongly indicates that the β-oxidation of dodecanedioic acid proceeds in a monodirectional fashion, being broken down from one end. nih.govresearchgate.net The same study also noted the absence of signals from ¹³C-labeled acetyl-coenzyme A, a key product of mitochondrial β-oxidation, providing compelling evidence that the breakdown of dodecanedioic acid occurs predominantly within the peroxisomes. nih.govresearchgate.net

Table 2: Metabolic Consequences of Dodecanedioic Acid Metabolism

| Experimental Model | Tracer/Substrate | Observed Metabolic Changes | Implication | Research Finding Reference |

|---|---|---|---|---|

| Rat Liver Homogenates | [1,2,4-¹³C₄]Dodecanedioic acid | 4% of total succinate (B1194679) production from direct conversion; 11% from indirect route via acetyl-CoA. | Demonstrates anaplerotic potential by contributing to the TCA cycle pool. | researchgate.netresearchgate.net |

| Perfused Rat Liver | (1,12-¹³C₂)Dodecanedioic acid | Accumulation of adipic acid and L-lysine; Decrease in β-hydroxybutyrate. | Highlights downstream effects on amino acid and ketone body metabolism. | nih.gov |

| VLCAD-Deficient Human Fibroblasts | Dodecanedioic Acid | Significant increase in the succinate pool. | Shows potential as a therapeutic substrate to replenish TCA cycle intermediates in metabolic disorders. | mdpi.com |

This table is interactive. Click on the headers to sort.

Further research has quantified the contribution of dodecanedioic acid to cellular energy pools. In rat liver homogenates, it was shown that dodecanedioic acid metabolism directly and indirectly contributes to the formation of succinate, a key intermediate in the TCA cycle. researchgate.netresearchgate.net Specifically, 4% of the total succinate produced was from the direct conversion of the dicarboxylic acid, while 11% was derived indirectly from the acetyl-CoA generated during its oxidation. researchgate.netresearchgate.net This anaplerotic capability is a significant finding, as it suggests dicarboxylic acids could serve as an alternative fuel source, particularly in conditions where normal glucose or fatty acid metabolism is impaired. nih.govmdpi.commedsciencegroup.com Studies on fibroblasts from patients with Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) deficiency, a mitochondrial fatty acid oxidation disorder, have shown that supplementation with dodecanedioic acid can replenish the depleted pool of succinate. mdpi.com

Structure

3D Structure

Properties

IUPAC Name |

(1,12-13C2)dodecanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O4/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16/h1-10H2,(H,13,14)(H,15,16)/i11+1,12+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVIDDXQYHWJXFK-ALQHTKJJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCC(=O)O)CCCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCCCC[13C](=O)O)CCCC[13C](=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50496474 | |

| Record name | (1,12-~13~C_2_)Dodecanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50496474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128017-64-1 | |

| Record name | (1,12-~13~C_2_)Dodecanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50496474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 128017-64-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Isotopic Characterization for Research Applications

Methodologies for the Chemical and Biocatalytic Synthesis of (1,12-¹³C₂)Dodecanedioic Acid

The creation of (1,12-¹³C₂)Dodecanedioic acid can be achieved through both traditional chemical pathways and modern biocatalytic methods. confex.comdigitellinc.com The choice of route depends on factors such as desired purity, yield, and scalability.

Achieving isotopic labeling at the specific C-1 and C-12 positions requires carefully designed synthetic strategies.

Chemical Synthesis: A prevalent chemical method for introducing ¹³C at the carboxyl-termini involves using a ¹³C-labeled cyanide source, such as potassium cyanide (K¹³CN). nih.gov This approach typically begins with a long-chain dihalide, like 1,10-dibromodecane. In a key step, the halide groups at both ends of the alkane chain are substituted by the ¹³C-labeled cyanide ions. The resulting dinitrile is then hydrolyzed, converting the nitrile groups into carboxylic acid groups, thereby placing the ¹³C atoms at the desired terminal positions. nih.gov An alternative chemical strategy involves the use of a Grignard reagent prepared from a dihaloalkane, which is then reacted with ¹³C-labeled carbon dioxide (¹³CO₂) to form the terminally labeled dicarboxylic acid.

Biocatalytic Synthesis: Biocatalytic routes leverage the specificity of enzymes to achieve terminal oxidation. nih.gov Certain microorganisms, particularly yeast species like Candida tropicalis, are known to possess enzymatic machinery capable of oxidizing the terminal methyl groups of n-alkanes to produce α,ω-dicarboxylic acids. nih.govoup.com By providing a ¹³C-labeled precursor alkane, it is possible to produce the corresponding ¹³C-labeled dicarboxylic acid. For instance, feeding the microorganism ¹³C-labeled dodecane (B42187) could theoretically yield (1,12-¹³C₂)dodecanedioic acid. confex.comdigitellinc.com More advanced strategies involve metabolic engineering, where microorganisms are genetically modified to enhance specific pathways for the production of dicarboxylic acids from renewable feedstocks. nih.govresearchgate.net

Maximizing the incorporation of the ¹³C isotope is crucial for the compound's utility as a tracer or standard. In chemical synthesis, the isotopic purity of the final product is largely dependent on the enrichment of the ¹³C-labeled starting materials (e.g., K¹³CN or ¹³CO₂). nih.govsigmaaldrich.com Reaction conditions such as temperature, solvent, and reaction time are optimized to ensure the reaction proceeds to completion, maximizing the incorporation of the label.

In biocatalytic systems, optimization is more complex. It involves fine-tuning fermentation conditions like pH, temperature, oxygen supply, and the feeding strategy of the substrate to favor the desired metabolic pathway. oup.com For example, a gradual pH shift and an optimized substrate feeding strategy have been shown to significantly increase the yield of dodecanedioic acid in cultures of C. tropicalis. oup.com Genetic modifications to the microorganism can also be employed to shut down competing metabolic pathways, thereby preventing the dilution of the isotopic label by endogenous carbon sources. nih.gov

Both chemical and biocatalytic approaches present a unique set of advantages and disadvantages in the context of producing high-purity labeled compounds for research. Chemical synthesis offers high precision in label placement and can achieve high isotopic enrichment, but often requires harsh conditions and potentially hazardous reagents. digitellinc.comnih.gov Biocatalytic synthesis, on the other hand, operates under milder, more environmentally friendly conditions, but may face challenges with lower yields and the potential for isotopic dilution from the organism's own metabolism. digitellinc.comnih.gov

Table 1: Comparison of Synthetic Routes for (1,12-¹³C₂)Dodecanedioic Acid

| Feature | Chemical Synthesis | Biocatalytic Synthesis |

|---|---|---|

| Labeling Precision | High, determined by reaction mechanism. | High, determined by enzyme specificity. |

| Isotopic Enrichment | High, dependent on precursor purity. | Can be diluted by endogenous metabolites. |

| Reaction Conditions | Often harsh (high temp, strong acids/bases). digitellinc.com | Mild (physiological temp, pH). researchgate.net |

| Byproducts | Can be significant, requiring extensive purification. digitellinc.com | Often fewer byproducts, but complex biological matrix. |

| Reagents | May involve toxic substances (e.g., cyanide). nih.gov | Generally uses non-toxic, renewable feedstocks. nih.gov |

| Scalability | Well-established for many reactions. | Can be challenging to scale up fermentation processes. |

Analytical Verification of Isotopic Purity and Positional Specificity

After synthesis, it is imperative to verify the isotopic enrichment and the exact location of the ¹³C atoms within the molecule. This is typically accomplished using a combination of spectroscopic and spectrometric techniques. rsc.orgrsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for confirming the positional specificity of isotopic labels. In the ¹³C NMR spectrum of (1,12-¹³C₂)Dodecanedioic acid, the signals corresponding to the two carboxylic acid carbons (C1 and C12) would be dramatically enhanced compared to the natural abundance signals of the other ten carbons in the chain. The chemical shift of these intense peaks, typically in the range of 170-185 ppm for carboxylic acids, confirms that the label is in the correct functional group. princeton.edu Furthermore, two-dimensional NMR techniques, such as the Heteronuclear Multiple Bond Correlation (HMBC) experiment, can show correlations between the labeled carbons and protons on adjacent carbons, providing definitive proof of the label's position. princeton.edu

Mass spectrometry (MS) is essential for determining the level of isotopic enrichment. nih.govresearchgate.net When (1,12-¹³C₂)Dodecanedioic acid is analyzed, its molecular ion peak will appear at a mass-to-charge ratio (m/z) that is two units higher than that of the unlabeled compound. sigmaaldrich.com High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule with high accuracy. rsc.orgrsc.org

The isotopic enrichment is calculated by examining the relative intensities of the mass peaks in the molecular ion cluster. nih.govresearchgate.net A sample with high enrichment will show a dominant peak for the M+2 ion (the molecule with two ¹³C atoms) and very small peaks for the M+1 and M (unlabeled) ions. By comparing the measured isotopic distribution to the theoretical distribution, a precise percentage of isotopic enrichment can be determined. nih.gov This analytical step is crucial for ensuring the reliability of the labeled compound in quantitative studies. researchgate.net

Application in Advanced Metabolic Pathway Elucidation

Investigation of Dicarboxylic Acid Metabolism and Fatty Acid Oxidation Pathways

(1,12-13C2)Dodecanedioic acid has been instrumental in dissecting the metabolism of dicarboxylic acids (DCAs), which are produced from the ω-oxidation of fatty acids. researchgate.net This tracer helps to clarify the roles of different cellular compartments and enzymatic pathways in the oxidation of these molecules.

Studies utilizing this compound have provided strong evidence for the predominant role of peroxisomes in the initial breakdown of medium-chain dicarboxylic acids. nih.gov When rats were infused with this compound, the primary labeled metabolic end-product detected in the liver was [1-13C]adipic acid. researchgate.netnih.gov This finding indicates that the β-oxidation of dodecanedioic acid proceeds unidirectionally within the peroxisome, shortening the carbon chain. nih.gov

Further research in perfused rat hearts using (1,12-13C2)dodecanedioate showed that it appeared to be oxidized exclusively in peroxisomes, as there was no detectable labeling of the acetyl moiety of citrate (B86180), a marker for mitochondrial acetyl-CoA. nih.gov This highlights the key function of peroxisomes in handling this type of fatty acid. nih.govnih.gov The consensus from these studies is that dicarboxylic acids are preferentially metabolized by peroxisomes. nih.gov

Table 1: Key Metabolic Products from this compound Oxidation

| Labeled Precursor | Primary Labeled Product | Metabolic Pathway | Organ/System |

| This compound | [1-13C]Adipic acid | Peroxisomal β-oxidation | Rat Liver |

| This compound | [1-13C]Succinate | Peroxisomal & Mitochondrial β-oxidation | Rat Liver Homogenates |

This table summarizes the major breakdown products identified in studies using this compound to trace metabolic pathways.

Following initial chain-shortening in the peroxisomes, the resulting products are transported to the mitochondria for complete oxidation. researchgate.netnih.gov It is understood that after initial shortening by β-oxidation in peroxisomes, carnitine palmitoyltransferase I may be involved in the mitochondrial uptake of the resulting long-chain dicarboxylic acids. hmdb.caataman-chemicals.com Stable isotope tracing has confirmed that the products generated from peroxisomal DCA β-oxidation can be shuttled to the mitochondria for further metabolism. researchgate.net

Investigations using fully 13C-labeled dodecanedioate (B1236620) revealed that its catabolism spans both peroxisomes and mitochondria, with the terminal oxidation occurring in the mitochondria. nih.gov This dual-compartment process is essential for the complete breakdown of dicarboxylic acids into energy-yielding substrates. nih.govelsevierpure.com

Dodecanedioic acid itself is a product of the omega (ω)-oxidation pathway, which metabolizes fatty acids at their terminal methyl group. preprints.org This pathway is considered a minor fate for fatty acids under normal conditions but becomes more significant when β-oxidation is impaired. elsevierpure.com Dodecanedioic acid is specifically derived from the ω-oxidation of lauric acid (C12). nih.govmdpi.com This process is initiated in the endoplasmic reticulum with the hydroxylation of the terminal carbon, followed by further oxidation to a carboxylic acid, creating the dicarboxylic acid structure. preprints.org The creation of a synthetic ω-oxidation pathway in yeast has enabled the production of dodecanedioic acid from dodecanoic acid, confirming this metabolic link. frontiersin.org

Tracing of Anaplerotic and Cataplerotic Fluxes in Central Carbon Metabolism

Anaplerosis is the process of replenishing Krebs cycle intermediates, while cataplerosis is their removal for biosynthetic pathways. The steady-state concentration of these intermediates is crucial for mitochondrial energy homeostasis and is regulated by the balance of these two fluxes. researchgate.net

Research has firmly established dodecanedioic acid as an anaplerotic substrate. nih.gov Studies using fully 13C-labeled dodecanedioic acid in perfused rat livers detected 13C labeling in Krebs cycle intermediates, demonstrating its direct contribution. nih.govmdpi.com The catabolism of dodecanedioic acid yields both acetyl-CoA and succinyl-CoA, which directly enter and replenish the Krebs cycle. nih.govmdpi.com

In fibroblasts from individuals with Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) deficiency, a disorder of fatty acid oxidation, supplementation with dodecanedioic acid was shown to increase the pool of succinate (B1194679), a key Krebs cycle intermediate. elsevierpure.comnih.govnih.gov This demonstrates its potential to bypass defective β-oxidation pathways and provide energy. elsevierpure.comnih.gov

The use of dodecanedioic acid as an alternative energy source also impacts other central metabolic pathways, such as glycolysis. In studies with VLCAD-deficient fibroblasts, dodecanedioic acid supplementation was found to attenuate glycolytic flux. elsevierpure.comnih.govnih.gov This suggests that by providing an alternative fuel for the Krebs cycle, dodecanedioic acid reduces the cells' reliance on glucose for energy, thereby decreasing the rate of glycolysis. nih.gov This is evidenced by a reduction in both glucose uptake and the production of lactate, which is a hallmark of increased anaerobic glycolysis when mitochondrial function is compromised. nih.govmdpi.com This interplay highlights the metabolic flexibility that dicarboxylic acids can provide to cells, particularly under conditions of metabolic stress.

Table 2: Metabolic Effects of Dodecanedioic Acid (DODA) Supplementation in VLCAD-Deficient Fibroblasts

| Metabolic Parameter | Observation | Implication |

| Krebs Cycle Intermediates | Increased succinate levels. elsevierpure.comnih.gov | Replenishment (anaplerosis) of the Krebs cycle. elsevierpure.comnih.gov |

| Glycolytic Flux | Attenuated (reduced). nih.govnih.gov | Decreased cellular reliance on glucose for energy. nih.gov |

| Glucose Uptake | Decreased. mdpi.com | Reduced entry of glucose into the cell for glycolysis. |

| Lactate Levels | Decreased. nih.gov | Reduced rate of anaerobic glycolysis. nih.govmdpi.com |

This table summarizes the observed effects of dodecanedioic acid on central carbon metabolism in a model of impaired fatty acid oxidation.

Research on Dodecanedioic Acid Metabolism in Specific Biological Systems

The use of this compound and other isotopically labeled analogues has been instrumental in dissecting its metabolic fate across various experimental models, from simple cell cultures to complex whole-organism systems.

In vitro studies using cultured cells are fundamental for understanding the cellular machinery involved in dodecanedioic acid metabolism. Researchers have utilized cell lines like human embryonic kidney 293 (HEK-293) cells, Chinese hamster ovary (CHO) cells, and human skin fibroblasts to investigate the roles of specific enzymes and organelles.

In one line of research, various CHO and HepG2 cells were incubated with [U-13C12]dodecanedioate to trace the flow of carbon atoms. rero.ch These studies revealed that acetyl-CoA derived from the peroxisomal β-oxidation of dodecanedioate was preferentially channeled into cholesterol synthesis within the peroxisome, without significant mixing with the acetyl-CoA pool in the cytoplasm. rero.ch Further investigations using HEK-293 knockout cell lines have been crucial in identifying the specific proteins essential for the β-oxidation of dicarboxylic acids (DCAs). researchgate.net These experiments have shown that the transporter ABCD3 and the enzyme Acyl-CoA Oxidase 1 (ACOX1) are vital for this process. researchgate.net

Studies on fibroblasts from patients with Very Long-Chain Acyl-CoA Dehydrogenase Deficiency (VLCADD) have also utilized dodecanedioic acid to explore its potential as an alternative energy source. nih.gov Research showed that supplementation with dodecanedioic acid in these deficient fibroblasts replenished the Krebs cycle by increasing succinate levels, reduced the reliance on glucose, and lowered the accumulation of toxic very-long-chain acylcarnitines. nih.gov

Table 1: Key Findings from In Vitro Studies with Labeled Dodecanedioic Acid

| Cell Line | Labeled Compound Used | Key Finding | Reference |

|---|---|---|---|

| CHO-K1, HepG2, Peroxisome-deficient CHO | [U-13C12]dodecanedioate | Acetyl-CoA from peroxisomal oxidation is preferentially used for cholesterol synthesis within the peroxisome. | rero.ch |

| HEK-293 KO | Dodecanedioic Acid | ABCD3 and ACOX1 are essential for dicarboxylic acid β-oxidation. | researchgate.net |

Perfused organ systems, particularly the isolated rat liver, provide a model that bridges the gap between in vitro and in vivo research. This ex vivo setup allows for the study of metabolic processes within an intact organ, free from systemic influences.

Studies involving the perfusion of isolated rat livers with dodecanedioic acid have demonstrated its rapid uptake and clearance by the liver. nih.gov In these experiments, a bolus injection of dodecanedioic acid into the perfusing solution was almost completely cleared from the perfusate in approximately 100 minutes, with a calculated half-life of about 26.6 minutes. nih.gov

Using 13C-labeled dodecanedioic acid, such as this compound, in combination with 13C NMR spectroscopy, researchers have tracked the metabolic products in real-time. nih.govresearchgate.net These investigations have shown that the primary end-product of dodecanedioic acid metabolism in the liver is adipic acid ([1-13C]adipic acid from [1,12-13C2]dodecanedioic acid). researchgate.netnih.govresearchgate.net This finding indicates that the β-oxidation of medium-chain dicarboxylic acids primarily occurs via a monodirectional pathway within the peroxisomes. nih.govresearchgate.net The absence of signals from intramitochondrial oxidation products further supports the predominant role of the peroxisomal β-oxidation system in handling these compounds. researchgate.netnih.govresearchgate.net

Table 2: Kinetic Parameters of Dodecanedioic Acid in Perfused Rat Liver

| Parameter | Mean Value | Standard Error |

|---|---|---|

| Apparent Volume of Distribution | 153.02 ml | +/- 14.56 ml |

| Disappearance Rate Constant | 0.0278 min⁻¹ | +/- 0.0030 min⁻¹ |

| Half-Life | 26.6 min | +/- 2.3 min |

| Mean Hepatic Clearance | 4.08 ml/min | +/- 0.38 ml/min |

Data sourced from studies on the uptake of dodecanedioic acid in isolated perfused rat livers. nih.gov

In vivo studies in animal models are essential for understanding how dodecanedioic acid is metabolized under physiological conditions. By infusing rats with this compound, scientists can non-invasively monitor the appearance and concentration of metabolic products directly within the liver using 13C NMR spectroscopy. nih.govresearchgate.net

Elucidation of Metabolic Adaptations and Dysregulations in Research Models

Isotopically labeled dodecanedioic acid is a valuable tool for investigating how metabolic pathways adapt or become dysregulated in response to genetic defects, nutritional changes, or environmental stressors.

The study of dodecanedioic acid metabolism has provided significant insights into certain inherited metabolic disorders. For example, elevated urinary levels of dodecanedioic acid are a known indicator of hepatic Carnitine Palmitoyltransferase I (CPT I) deficiency. ataman-chemicals.comhmdb.ca This condition is characterized by hypoketotic dicarboxylic aciduria. ataman-chemicals.comhmdb.ca The accumulation of C12 dicarboxylic acid suggests that CPT I may be involved in the transport of long-chain dicarboxylic acids into mitochondria after they have been initially shortened by peroxisomal β-oxidation. ataman-chemicals.comhmdb.ca

While not directly using the labeled compound for diagnosis, the fundamental research with tracers like this compound underpins the understanding of the pathway that is disrupted in CPT I deficiency. By tracing its catabolism, researchers can pinpoint the metabolic bottlenecks that occur when specific enzymes are deficient.

This compound can be used to probe how metabolic fluxes change under different conditions. Studies have been conducted on rats in various nutritional or hormonal states, such as after fasting, to observe how these conditions affect the hepatic metabolism of infused labeled dodecanedioic acid. researchgate.netnih.govresearchgate.net

In a rodent model of diet-induced obesity and metabolic dysfunction-associated steatohepatitis (MASH), supplementation with dodecanedioic acid in a high-fat diet led to significant improvements. nih.gov The animals showed reduced weight gain, less liver and visceral fat, and improved glucose tolerance and insulin (B600854) sensitivity. nih.gov This research demonstrates how dodecanedioic acid can influence metabolic pathways related to fat storage and energy utilization, offering a way to study the impact of nutritional interventions on metabolic health.

Advanced Analytical Methodologies for 1,12 13c2 Dodecanedioic Acid Research

Mass Spectrometry-Based Techniques for Metabolite Profiling and Quantification

Mass spectrometry (MS) is a cornerstone in the analysis of (1,12-¹³C₂)Dodecanedioic acid due to its high sensitivity and specificity. Various MS-based methods are employed to profile and quantify the labeled compound and its metabolic products.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and thermally stable compounds. For dicarboxylic acids like dodecanedioic acid, derivatization is typically required to increase their volatility for GC analysis. Trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives are commonly used. nih.gov

In the context of isotopic labeling studies, GC-MS provides crucial information on the incorporation of ¹³C atoms into metabolites. The analysis of mass spectra allows for the determination of mass shifts, which indicate the number of ¹³C atoms present in a fragment ion. nih.gov Understanding the fragmentation patterns of the derivatized dicarboxylic acids is essential for correctly interpreting the labeling data and pinpointing the location of the label within the molecule. nih.govnih.gov For instance, the analysis of position-specific ¹³C-labeled standards of other dicarboxylic acids has demonstrated that specific carboxyl groups are preferentially cleaved during electron ionization (EI), providing a basis for interpreting the spectra of novel labeled compounds. nih.gov

Table 1: Key Fragments in GC-MS Analysis of Derivatized Dicarboxylic Acids This table is illustrative and based on general principles of dicarboxylic acid analysis by GC-MS.

| Derivative | Fragment Ion | Information Provided |

|---|---|---|

| Trimethylsilyl (TMS) | [M-15]⁺ | Loss of a methyl group from a TMS group |

| Trimethylsilyl (TMS) | [M-117]⁺ | Cleavage of a TMS-carboxyl group |

Data based on general fragmentation patterns of derivatized organic acids. nih.govnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become a preferred method for the analysis of dicarboxylic acids in biological matrices due to its high sensitivity and applicability to a wider range of compounds without the need for derivatization in some cases. longdom.orgchromatographyonline.com However, for enhanced sensitivity and improved chromatographic separation, derivatization strategies are often employed. longdom.orgchromatographyonline.com One such strategy involves charge-reversal derivatization, which can significantly improve the detection of dicarboxylic acids that typically have poor ionization efficiency. longdom.org

In studies involving (1,12-¹³C₂)Dodecanedioic acid, LC-MS/MS is used to quantify the labeled parent compound and its metabolic products in complex biological samples like plasma and tissue extracts. researchgate.netuu.nl For example, research on the metabolism of [1,12-¹³C₂]dodecanedioic acid has utilized LC-MS/MS to identify and quantify its β-oxidation products, such as [1-¹³C]adipic acid. researchgate.net The use of multiple reaction monitoring (MRM) in LC-MS/MS provides high specificity and sensitivity for quantitative analysis. researchgate.net

Table 2: LC-MS/MS Parameters for Dicarboxylic Acid Quantification This table presents exemplary parameters and is not specific to a single study.

| Parameter | Description |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), often in negative mode for underivatized acids or positive mode for certain derivatives. researchgate.netresearchgate.net |

| Derivatization Agent | Dimethylaminophenacyl Bromide (DmPABr) for charge-reversal and enhanced sensitivity. longdom.orgchromatographyonline.com |

| MS/MS Transition | Monitoring of specific precursor-to-product ion transitions for quantification (MRM). researchgate.net |

Mass Isotopomer Distribution Analysis (MIDA) is a sophisticated technique used to determine the flux through metabolic pathways by analyzing the distribution of mass isotopomers in a metabolite. nih.gov An isotopomer is a molecule with a specific number of isotopic labels. By administering a labeled precursor like (1,12-¹³C₂)Dodecanedioic acid and measuring the resulting mass isotopomer patterns in downstream metabolites, researchers can deduce the relative contributions of different pathways to the synthesis of those metabolites.

A key study utilized this approach to investigate the compartmentation of dodecanedioate (B1236620) metabolism in the liver. By analyzing the mass isotopomer distribution of key metabolites such as succinate (B1194679) and acetyl-CoA (as reflected in M2 acetate), the study demonstrated that dodecanedioate oxidation occurs in both peroxisomes and mitochondria and that it serves as an anaplerotic substrate, replenishing Krebs cycle intermediates. nih.gov The correction of raw mass spectrometry data for natural ¹³C abundance is a critical step in MIDA to accurately determine the molar percentage enrichment of each mass isotopomer. nih.gov

Table 3: Illustrative Mass Isotopomer Distribution Data from Dodecanedioate Metabolism Data adapted from a study on rat liver metabolism of M12 Dodecanedioate (DODA). nih.gov

| Analyte | Mass Isotopomer | Percent Contribution (Mean ± S.D.) |

|---|---|---|

| Succinyl-CoA | M2 | 2.5 ± 0.6 |

| M4 | 1.8 ± 0.4 | |

| Peroxisomal Acetyl-CoA (from M2 Acetate) | M2 | 1.1 ± 0.3 |

Understanding the fragmentation pathways of dicarboxylic acids and their derivatives under mass spectrometric analysis is fundamental for structural elucidation and for interpreting isotopic labeling data. researchgate.netcdnsciencepub.com Tandem mass spectrometry (MS/MS) is the primary tool for this purpose, where precursor ions are selected and fragmented to produce a characteristic spectrum of product ions. nationalmaglab.orgwikipedia.org

For dicarboxylic acids like dodecanedioic acid, fragmentation in negative ion mode ESI-MS/MS often involves decarboxylation (loss of CO₂) and the loss of water. researchgate.netcdnsciencepub.com The relative prominence of these pathways can depend on the chain length of the dicarboxylic acid. cdnsciencepub.com In studies with (1,12-¹³C₂)Dodecanedioic acid, the presence of the ¹³C labels would result in a corresponding mass shift in the fragment ions containing these carbon atoms. This allows for the precise tracking of the labeled carbons through the fragmentation process, confirming their position in the metabolic products. For example, the fragmentation of the monoanion of dodecanedioic acid (m/z 229) has been studied, providing a basis for interpreting the spectra of its isotopically labeled counterparts. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for In Situ Metabolic Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-invasive technique that can provide detailed information about the structure and metabolic fate of isotopically labeled compounds in intact cells, tissues, and even whole organisms.

¹³C NMR spectroscopy is particularly well-suited for studying the metabolism of (1,12-¹³C₂)Dodecanedioic acid because it can directly detect the ¹³C nuclei and provide information about their chemical environment. nih.govfrontiersin.org This allows for the determination of positional enrichment, meaning the extent to which a specific carbon position in a metabolite is labeled. wikipedia.org

A pivotal study employed in vivo and in vitro ¹³C NMR to track the metabolism of [1,12-¹³C₂]dodecanedioic acid in rat livers. researchgate.net The non-invasive nature of in vivo NMR allowed for the real-time monitoring of the appearance of ¹³C-labeled metabolic products. The primary end product identified was [1-¹³C]adipic acid, indicating that the β-oxidation of dodecanedioic acid proceeds primarily in a monodirectional manner. researchgate.net The ability to resolve distinct resonances for different carbon atoms in metabolites like glutamate (B1630785) and adipic acid provides a powerful means to trace metabolic pathways. researchgate.netresearchgate.net Furthermore, hyperpolarized ¹³C NMR is an emerging technique that dramatically enhances the signal intensity, enabling real-time metabolic detection in living cells with high temporal resolution. jove.comacs.org

Table 4: Key ¹³C NMR Findings in [1,12-¹³C₂]Dodecanedioic Acid Metabolism Based on findings from in vivo and in vitro studies. researchgate.net

| Observation | Metabolic Implication |

|---|---|

| Detection of [1-¹³C]adipic acid as the main end product | Indicates monodirectional β-oxidation of dodecanedioic acid. |

| In situ detection of [1-¹³C]adipic acid | Confirms peroxisomal β-oxidation as a key metabolic pathway. |

In Vivo NMR Spectroscopy for Non-Invasive Metabolic Studies in Research Models

In vivo Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-invasive technique for probing metabolic pathways directly within intact organisms. nih.gov By using isotopically labeled substrates like (1,12-13C2)Dodecanedioic acid, researchers can track the fate of the 13C atoms as they are incorporated into various metabolites in real-time. nih.govnih.gov

A pivotal study in this area involved the infusion of this compound into rats to investigate its hepatic metabolism. nih.govresearchgate.net Using 13C NMR spectroscopy, scientists were able to non-invasively monitor the kinetics of 13C label appearance in the liver of the living animals. nih.govresearchgate.net The primary metabolic end product detected in situ was [1-13C]adipic acid. nih.govresearchgate.netresearchgate.net This finding is significant as it indicates that the β-oxidation of dodecanedioic acid proceeds monodirectionally within the body. nih.govresearchgate.net

Further analysis of liver extracts via high-resolution 13C and 1H NMR confirmed these findings. nih.gov The detection of labeled adipic acid, a known product of peroxisomal β-oxidation, coupled with the absence of signals from intramitochondrial oxidation products, provided strong evidence that the peroxisomal system is the predominant pathway for the breakdown of this dicarboxylic acid in vivo. nih.govresearchgate.net The study also revealed other metabolic consequences, such as an accumulation of L-lysine and a decrease in β-hydroxybutyrate concentration in the liver. nih.govresearchgate.net

| Labeled Precursor | Research Model | Primary Analytical Technique | Major Labeled Metabolite Detected | Indicated Metabolic Pathway | Reference |

|---|---|---|---|---|---|

| This compound | Intact Rat (Liver) | In Vivo 13C NMR Spectroscopy | [1-13C]Adipic acid | Peroxisomal β-oxidation (monodirectional) | nih.govresearchgate.netresearchgate.net |

Chromatographic Separation Techniques for Labeled Precursors and Metabolites (e.g., HPLC, TLC)

Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound and its subsequent metabolites from complex biological matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are primary methods used in this field. researchgate.netnih.gov

HPLC is widely used for the analysis of dicarboxylic acids in various contexts, including pharmacokinetic studies. nih.gov For instance, HPLC has been employed to measure the serum concentration of dodecanedioic acid in human subjects following its administration. nih.gov The versatility of HPLC allows for various separation strategies. Reverse-phase HPLC is a common approach for dodecanedioic acid. nih.gov One specific method utilizes a C18 column with a mobile phase of methanol, water, and phosphoric acid, allowing for detection at 210 nm. nih.gov Another method uses a Newcrom R1 column with a mobile phase containing acetonitrile (B52724) and water, which is also suitable for pharmacokinetic applications. sielc.com

| Column Type | Mobile Phase Components | Application | Reference |

|---|---|---|---|

| Reverse Phase Nucleosil C18 | Methanol / Water / Phosphoric Acid | Quantification of biotransformation product | nih.gov |

| Newcrom R1 (Reverse Phase) | Acetonitrile (MeCN) / Water / Phosphoric Acid | Pharmacokinetics, preparative separation | sielc.com |

| ACE C4 (Reverse Phase) | Water with Acetic Acid / Acetonitrile with Acetic Acid | Metabolomics profiling (lipophilic compounds) | semanticscholar.org |

In studies involving isotopically labeled dicarboxylic acids, the separation power of chromatography is often combined with the detection specificity of mass spectrometry. researchgate.net For example, a study using a 13C-labeled dodecanedioic acid tracer utilized capillary column gas chromatography-mass spectrometry (GC-MS) to measure isotopic enrichment in a suite of metabolites. researchgate.net This powerful combination allowed researchers to unequivocally demonstrate the metabolic conversion of the dicarboxylic acid into succinate and other key intermediates like fumarate (B1241708) and malate (B86768) by tracking the incorporation of the 13C label. researchgate.net The analysis also identified chain-shortened dicarboxylates, including sebacic, suberic, and adipic acids, providing insights into the bidirectionality of the β-oxidation pathway. researchgate.net

While less common for quantitative analysis in this specific context, Thin-Layer Chromatography (TLC) remains a valuable technique for the qualitative assessment and purity verification of organic acids, such as glutamic acid, which are related to these metabolic pathways. sigmaaldrich.com

Innovations and Future Directions in 1,12 13c2 Dodecanedioic Acid Research

Integration with Systems Biology and Multi-Omics Approaches (e.g., Metabolomics, Proteomics)

The integration of data from (1,12-¹³C₂)dodecanedioic acid tracing with other "omics" technologies, such as proteomics and wider-scale metabolomics, offers a more holistic view of cellular function. By combining these datasets, researchers can correlate changes in metabolic flux with alterations in protein expression and the broader metabolic profile.

Recent studies have highlighted the power of this integrated approach. For instance, research on the metabolic effects of dodecanedioic acid (DC12) has shown that its supplementation can significantly alter the liver's proteome and metabolome. In a study involving mice fed a diet containing DC12, there was a notable recruitment of the protein SIRT5 to liver peroxisomes. mdpi.comnih.gov This was accompanied by changes in the levels of various metabolites, indicating a systemic metabolic reprogramming.

Furthermore, combining ¹³C-labeled dodecanedioic acid tracing with proteomics can elucidate the downstream effects of altered metabolic pathways. For example, investigating protein succinylation, a post-translational modification, in conjunction with metabolic flux analysis can reveal how changes in the concentration of intermediates like succinyl-CoA, derived from dodecanedioic acid metabolism, impact protein function and cellular regulation. mdpi.comnih.gov

Multi-omics approaches are also crucial in understanding the complex interplay between diet, gut microbiota, and host metabolism. Studies have shown that dietary components can modulate the gut microbiome, which in turn affects the host's metabolome, including the levels of dicarboxylic acids like dodecanedioic acid. nih.gov By analyzing the plasma metabolome, researchers can identify metabolites and metabolic pathways, such as the citrate (B86180) cycle (TCA), that are influenced by these interactions. nih.gov

The following table summarizes key findings from studies integrating (1,12-¹³C₂)dodecanedioic acid tracing with multi-omics approaches:

| Study Focus | Key Findings | Omics Integration |

| Peroxisomal FAO and Protein Succinylation | DC12 feeding recruits SIRT5 to liver peroxisomes and alters the peroxisomal succinylome. mdpi.comnih.gov | Proteomics, Metabolomics |

| Gut Microbiota and Host Metabolism | Dietary interventions affect gut microbiota and plasma metabolome, including levels of dodecanedioic acid and TCA cycle intermediates. nih.gov | Metabolomics, 16S rRNA sequencing |

| Metabolic Dysfunction-Associated Steatohepatitis (MASH) | DC12 supplementation improves glucose tolerance, and reduces liver steatosis and fibrosis. nih.gov | Histology, Gene Expression Analysis |

Development of Novel Tracing Strategies and Multiplexed Isotopic Labeling Approaches

Advances in mass spectrometry and the synthesis of novel isotopic tracers are enabling more sophisticated experimental designs. Multiplexed isotopic labeling, where multiple, distinct isotopic labels are used simultaneously, allows for the parallel analysis of different experimental conditions, increasing throughput and reducing variability. nih.gov

One such innovative approach is NeuCode (neutron-encoded) stable isotope labeling, which uses amino acids with very small mass differences to label proteomes. nih.gov This technique allows for the simultaneous comparison of up to nine samples and can be adapted for use with other labeled compounds, including (1,12-¹³C₂)dodecanedioic acid, to trace the flow of carbon through interconnected metabolic networks.

The development of new derivatization reagents and chemical isotope labeling strategies is also expanding the capabilities of metabolomics and flux analysis. ualberta.ca These methods enhance the detection sensitivity and chromatographic separation of metabolites, allowing for more accurate quantification and identification. By applying these techniques to samples from studies using (1,12-¹³C₂)dodecanedioic acid, researchers can achieve a more comprehensive and detailed picture of metabolic remodeling.

Future strategies may involve combining (1,12-¹³C₂)dodecanedioic acid with other stable isotope tracers, such as ¹³C-glucose or ¹³C-glutamine, in a single experiment. nih.gov This would allow for the simultaneous tracing of multiple key metabolic pathways, providing a more dynamic and complete view of cellular metabolism.

Advanced Computational Modeling and Metabolic Flux Analysis (MFA) Leveraging ¹³C-Labeled Data

The data generated from (1,12-¹³C₂)dodecanedioic acid tracing experiments are often complex, requiring sophisticated computational tools for analysis and interpretation. Metabolic Flux Analysis (MFA) is a key computational technique that uses isotopic labeling data to quantify the rates (fluxes) of metabolic reactions within a cell. shimadzu.com

Advanced MFA models can integrate data from multiple isotopic tracers and different analytical platforms (e.g., NMR and MS) to provide a more robust and accurate picture of metabolic fluxes. nih.govresearchgate.net These models can be used to simulate the effects of genetic mutations or drug treatments on metabolism, helping to identify potential therapeutic targets.

The development of new software and algorithms for MFA is an active area of research. shimadzu.com These tools are becoming more user-friendly and capable of handling larger and more complex datasets. As these computational approaches continue to improve, they will become even more powerful for dissecting the intricate network of metabolic reactions that sustain life.

The table below highlights some of the key applications of advanced computational modeling and MFA with ¹³C-labeled substrates:

| Application | Description | Reference |

| Pathway Elucidation | Determining the relative contributions of different metabolic pathways to the production of a particular metabolite. | nih.govresearchgate.net |

| Disease Modeling | Simulating the metabolic consequences of disease-related genetic mutations. | nih.gov |

| Drug Discovery | Identifying metabolic vulnerabilities in cancer cells or pathogens that can be targeted with new drugs. | shimadzu.com |

| Bioprocess Optimization | Engineering microorganisms for the efficient production of valuable chemicals. | frontiersin.org |

Expanding Applications in Environmental and Microbial Metabolism Research

The use of (1,12-¹³C₂)dodecanedioic acid is not limited to the study of human and animal metabolism. It is also a valuable tool for investigating metabolic processes in environmental and microbial systems.

In environmental science, ¹³C-labeled compounds can be used to trace the flow of carbon through ecosystems and to study the degradation of pollutants by microorganisms. For example, a study using ¹³C-labeled dicarboxylic acids of varying chain lengths investigated their mineralization and incorporation by soil microbes. researchgate.net The results showed that the rate of degradation and microbial uptake was dependent on the chain length of the dicarboxylic acid, with the C12 dicarboxylic acid showing rapid and efficient uptake, particularly by Gram-negative bacteria. researchgate.net

In microbial metabolism research, (1,12-¹³C₂)dodecanedioic acid can be used to study the metabolic pathways of bacteria, yeast, and other microorganisms. nih.gov This knowledge can be applied to a variety of biotechnological applications, such as the production of biofuels, bioplastics, and other valuable chemicals from renewable resources. For instance, research has been conducted on the biosynthesis of dodecanedioic acid from renewable sources like linoleic acid using genetically engineered yeast. nih.gov

Methodological Advancements in Sample Preparation and Derivatization for Isotopic Analysis

The accuracy and sensitivity of isotopic analysis depend heavily on the methods used for sample preparation and derivatization. Continuous improvements in these techniques are crucial for obtaining high-quality data from (1,12-¹³C₂)dodecanedioic acid tracing experiments.

For mass spectrometry-based analysis, derivatization is often necessary to improve the volatility and ionization efficiency of metabolites like dicarboxylic acids. nih.gov A variety of derivatization reagents are available, and the choice of reagent can significantly impact the sensitivity and selectivity of the analysis. nih.gov Researchers are continually developing new derivatization strategies to enhance the detection of a wider range of metabolites. nih.gov

Advances in automated sample preparation technologies are also helping to improve the throughput and reproducibility of isotopic analysis. ubc.ca These systems can perform tasks such as extraction, derivatization, and purification with high precision, reducing the potential for human error and sample-to-sample variability.

The table below outlines some key considerations and advancements in sample preparation and derivatization for the isotopic analysis of dicarboxylic acids:

| Technique | Description | Key Advantages |

| Liquid-Liquid Extraction | Separation of analytes from the sample matrix based on their differential solubility in two immiscible liquids. | Effective for removing interfering substances. |

| Solid-Phase Extraction (SPE) | Use of a solid sorbent to selectively retain and elute analytes. | High selectivity and can be automated. |

| Silylation (e.g., with BSTFA) | Derivatization method that replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group, increasing volatility for GC-MS analysis. nih.gov | Well-established and effective for many compound classes. |

| Esterification | Conversion of carboxylic acids to their corresponding esters to improve chromatographic properties. | Can be tailored for specific analytical needs. |

| Chemical Isotope Labeling Derivatization | Use of derivatizing reagents that introduce an isotopic tag, allowing for more accurate quantification. tmiclinode.com | Improved quantitative accuracy and precision. tmiclinode.com |

Q & A

Basic Research Questions

Q. What are the established synthesis routes for (1,12-13C₂)Dodecanedioic acid in isotopic labeling studies?

- Methodological Answer : The synthesis of isotopically labeled (1,12-13C₂)Dodecanedioic acid typically involves catalytic oxidation of 13C-enriched precursors or microbial bioconversion. For example, Candida tropicalis strains can oxidize fatty acids (e.g., lauric acid) to produce α,ω-dicarboxylic acids via β-oxidation pathways. Key steps include optimizing fermentation conditions (pH 6–7, 28–30°C) and using fed-batch systems to enhance yield . Chemical synthesis via ozonolysis of cyclic olefins or selective oxidation of alkanes with 13C-labeled terminals is also reported, requiring rigorous purification via recrystallization or HPLC to achieve ≥98% isotopic purity .

Q. Which analytical techniques are most effective for characterizing the purity and isotopic enrichment of (1,12-13C₂)Dodecanedioic acid?

- Methodological Answer :

- Isotopic Enrichment : Use high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) to verify 13C incorporation at positions 1 and 12. For NMR, distinct 13C signals at ~180 ppm (carboxylic carbons) confirm labeling .

- Purity Analysis : Differential scanning calorimetry (DSC) measures melting point consistency (literature range: 122–123°C). HPLC with UV detection (210 nm) or gas chromatography (GC) coupled with flame ionization detects impurities <1% .

- Structural Confirmation : FT-IR identifies carboxylic acid O-H stretches (2500–3300 cm⁻¹) and C=O vibrations (1700 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize microbial bioconversion pathways for high-yield production of (1,12-13C₂)Dodecanedioic acid?

- Methodological Answer :

- Strain Engineering : Use CRISPR/Cas9 to knock out CYP52 peroxisomal enzymes in Candida spp. to reduce byproduct formation (e.g., ω-hydroxy acids). Overexpress acyl-CoA dehydrogenases to enhance β-oxidation efficiency .

- Fermentation Optimization : Employ dissolved oxygen (DO) stat control (≥30% saturation) and carbon-limited fed-batch strategies to maintain substrate availability while preventing toxicity. Yield improvements of 20–30% are achievable with real-time pH monitoring (6.5–7.0) .

- Co-Substrate Addition : Supplement with 0.1–0.5 mM Fe²⁺ to stabilize oxidase activity, increasing conversion rates by 15% .

Q. What strategies are recommended for resolving discrepancies in reported thermodynamic properties of (1,12-13C₂)Dodecanedioic acid across studies?

- Methodological Answer :

- Data Validation : Cross-reference DSC measurements (ΔfusH = 45–50 kJ/mol) with adiabatic calorimetry to account for heating rate biases. For vapor pressure discrepancies (e.g., 0.013 bar at 245°C), use static vapor-pressure apparatus to minimize decomposition .

- Sample Purity : Replicate experiments using HPLC-purified samples (≥99.5% purity) to exclude impurities affecting thermal stability .

- Computational Modeling : Apply density functional theory (DFT) to predict sublimation enthalpy (ΔsubH ≈ 120 kJ/mol) and compare with experimental TGA data .

Q. How does isotopic labeling with 13C at positions 1 and 12 influence metabolic tracing studies of dodecanedioic acid in mammalian systems?

- Methodological Answer :

- Tracer Design : Administer (1,12-13C₂)Dodecanedioic acid via intravenous infusion (0.1–1.0 mg/kg) to track incorporation into lipid pools. Use LC-MS/MS to detect 13C-labeled acetyl-CoA derivatives in liver homogenates .

- Pathway Analysis : Employ isotopomer spectral analysis (ISA) to quantify flux through β-oxidation vs. gluconeogenesis. For example, 13C enrichment in TCA cycle intermediates (e.g., citrate) indicates mitochondrial metabolism .

- Control Experiments : Compare with unlabeled analogs to correct for natural isotope abundance and validate signal-to-noise ratios ≥10:1 .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the solubility of (1,12-13C₂)Dodecanedioic acid in polar solvents?

- Methodological Answer :

- Standardized Protocols : Replicate solubility tests (e.g., in DMSO or water) under controlled humidity (RH <30%) to prevent hygroscopic interference. For DMSO, use freshly opened batches to avoid water contamination, which reduces solubility by 40% .

- Alternative Solvents : Test dimethylacetamide (DMAc) or ionic liquids (e.g., [BMIM][PF₆]) for improved dissolution (up to 200 mg/mL at 25°C) .

- Documentation : Report detailed experimental conditions (e.g., sonication time, temperature) to enable cross-study comparisons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.